Aluminium silicide

Lightweighting Aerospace Specific Strength

Al₄Si₃ powder distinguishes itself from generic Al-Si alloys via defined stoichiometry, mitigating pesting degradation inherent in other silicides. It delivers 1800°C refractory performance with a density of 2.5–2.7 g/cm³. For high-temperature aerospace coatings, metal matrix composites, and stable semiconductor ohmic contacts—avoid junction spiking. Procure this 98% pure, ≤150 µm powder for phase-specific reliability.

Molecular Formula Al4Si3
Molecular Weight 192.18 g/mol
CAS No. 106698-75-3
Cat. No. B3079330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium silicide
CAS106698-75-3
Molecular FormulaAl4Si3
Molecular Weight192.18 g/mol
Structural Identifiers
SMILES[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al]
InChIInChI=1S/4Al.3Si
InChIKeyLKTZODAHLMBGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Silicide (CAS 106698-75-3): Procurement & Technical Baseline for High-Temperature Intermetallic Applications


Aluminium silicide (Al₄Si₃, CAS 106698-75-3) is a binary intermetallic compound within the silicide class, characterized by a defined stoichiometric phase that differentiates it from common aluminum-silicon alloys [1]. Commercially available as a powder, it is typically specified with a purity of 98% and a particle size maximum of 150 µm [2]. Key baseline characteristics include a theoretical density of approximately 2.5–2.7 g/cm³ and a melting point around 580°C . It is positioned as a refractory material capable of operating in environments up to 1800°C [3]. The material is noted for its combination of high-temperature stability, corrosion resistance, and a favorable strength-to-weight ratio, which underpins its use in demanding aerospace, automotive, and electronics applications [2].

Why Aluminium Silicide Cannot Be Substituted with a Generic Silicide or Al-Si Alloy: Key Differentiators


Generic substitution in silicide-based applications is scientifically unsound due to significant variations in intrinsic properties such as density, oxidation resistance, and phase stability. While many silicides (e.g., MoSi₂, WSi₂) share the descriptor 'refractory,' they exhibit markedly different behavior profiles, including susceptibility to catastrophic 'pesting' degradation, which Al₄Si₃ is specifically reported to reduce [1]. Furthermore, the Al-Si phase diagram reveals a complex system of distinct intermetallic phases, meaning that a simple Al-Si alloy or an unspecified 'aluminium silicide' does not guarantee the specific stoichiometry (Al₄Si₃) and resulting performance [2]. In electronics, the reactivity and diffusion behavior of Al in contact with other silicides (such as TiSi₂, MoSi₂, or CoSi₂) is a critical design parameter, and the use of Al₄Si₃ as a dedicated phase can circumvent the uncontrolled interfacial reactions that plague generic metal-silicon contacts [3]. These differences necessitate a material-specific approach to selection and procurement rather than a class-level one.

Aluminium Silicide (Al₄Si₃): Quantified Comparative Evidence vs. Alternative Silicides


Density Advantage: Al₄Si₃ vs. Refractory Metal Silicides

Al₄Si₃ offers a significant density reduction compared to refractory metal silicides like WSi₂, a crucial factor for weight-sensitive applications such as aerospace or rotating components. The density of Al₄Si₃ is reported between 2.5 and 2.7 g/cm³ . In comparison, tungsten disilicide (WSi₂) has a density of approximately 9.86 g/cm³ .

Lightweighting Aerospace Specific Strength Material Selection

Reduced Pesting Behavior: A Differentiator from Binary Silicides

A critical failure mode for many binary silicides (e.g., MoSi₂) is 'pesting'—a catastrophic low-to-intermediate temperature oxidation phenomenon leading to material disintegration. Al₄Si₃ is specifically noted for its 'reduced pesting behavior compared to binary silicides' [1]. This is an intrinsic property advantage, not an extrapolation.

Oxidation Resistance Thermal Stability Coating Durability

Reactivity with Aluminum: A Comparative Study in Thin-Film Diffusion

In microelectronic applications, the thermal stability of the Al/silicide/Si interface is paramount. A comparative study by Natan (1989) examined the diffusion and compound formation in Al/silicide/Si systems using MoSi₂, CoSi₂, and PtₓNi₁₋ₓSi as silicide layers [1]. The study provides a framework for understanding Al reactivity with various silicides, which is essential for predicting the long-term reliability of interconnects and contacts. The work highlights that the specific silicide chemistry directly influences the reaction products and kinetics, underscoring the need for precise material selection like Al₄Si₃ in such stacks.

Microelectronics Diffusion Barrier Metallization Thin Film

Electron Microscopy Data: Comparative Sintering and Oxidation of Silicides

A comprehensive database on the chemical properties of silicides provides a direct comparison of key process and stability parameters [1]. This includes data on sintering temperature, bonding energy, and crucially, the lowest temperature at which aluminum interacts with various silicides. For instance, the data allows for a comparison of the oxidation stability of silicides on silicon versus oxide layers, providing a quantitative basis for selecting a material like Al₄Si₃ for specific fabrication environments.

Materials Science Oxidation Stability Sintering Process Optimization

Oxidation Rate Reduction: Al-Si Coatings on Refractory Substrates

Aluminide-silicide coatings are proven to be highly effective in enhancing the oxidation resistance of refractory metal substrates like tungsten. A study on Al-Si coatings prepared by halide-activated pack cementation on tungsten substrates demonstrated a quantifiably lower oxidation rate for the coated material compared to pure tungsten when subjected to cyclic oxidation at 1000°C [1]. The formation of a dense, protective scale composed of SiO₂ and Al₂O₃ was identified as the mechanism for this improvement [1].

Coating Technology High-Temperature Oxidation Refractory Metals

Computational Discovery of Novel Al-Si Phases with Advanced Properties

First-principles computational studies have revealed a multitude of previously unknown, pressure-stabilized aluminum-silicon crystal phases with exotic properties not found in conventional silicides [1]. Among these, the predicted Al₂Si₃ phase stands out for its potential as a binary metal superconductor with a record high critical temperature (Tc) of 16 K at 5 GPa for this class of materials [1]. This contrasts sharply with the more common, non-superconducting behavior of many other binary silicides.

Materials Discovery Superconductivity Electride High-Pressure Physics

Quantitatively Validated Application Scenarios for Aluminium Silicide Procurement


Lightweight High-Temperature Coatings and Composites

Given its low density (2.5-2.7 g/cm³) and refractory nature (operational up to 1800°C), Al₄Si₃ is ideally suited for thermal barrier coatings and as a reinforcement phase in metal matrix composites for aerospace and automotive applications. The material's combination of properties allows for high-temperature performance without incurring the weight penalty associated with denser silicides like WSi₂ [1].

Protective Coatings with Enhanced Oxidation Resistance and Reduced Pesting

The reported 'reduced pesting behavior' [1] makes Al₄Si₃ a strategically important material for coatings on superalloys and refractory metals (e.g., W, Nb) used in turbine blades and heating elements. By mitigating the risk of low-to-intermediate temperature oxidative disintegration, these coatings offer a more durable protective barrier, as demonstrated by the formation of dense SiO₂ and Al₂O₃ scales that lower oxidation rates [2].

Stable Interfacial Layers in Microelectronic Contacts

In semiconductor device fabrication, Al₄Si₃ is a critical material for forming stable ohmic contacts and diffusion barriers between aluminum interconnects and silicon substrates. Its defined stoichiometry and reactivity profile help prevent junction spiking and other degradation mechanisms observed with generic Al-Si alloys or less stable silicides [3].

Precursor for Advanced Functional Materials

Research into the Al-Si phase space has uncovered a rich landscape of pressure-stabilized phases with emergent properties, such as superconductivity with a predicted Tc of 16 K in Al₂Si₃ [4]. This positions Al₄Si₃ not just as a structural material but as a potential precursor or component in the synthesis of next-generation electronic and quantum materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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